Rhodblock 1a

Cytokinesis Cell Division Rho Kinase

Standard ROCK inhibitors fail to specifically block the Rho pathway's role in cytokinesis, leading to ambiguous binucleation readouts. Rhodblock 1a directly targets the cleavage furrow machinery, delivering a precise, quantifiable phenotype. • Induces uniform binucleation via phospho-MRLC mislocalization, a clear endpoint for high-content screens. • ≥98% HPLC purity ensures reproducible live-cell imaging and functional genomic studies. • Shipped globally with rigorous cold-chain options; available in 5-50 mg research packs.

Molecular Formula C20H16N2O2
Molecular Weight 316.4 g/mol
CAS No. 701226-08-6
Cat. No. B1663146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodblock 1a
CAS701226-08-6
Synonyms(4,5-Dihydro-3,5-diphenyl-1H-pyrazol-1-yl)-2-furanyl-methanone
Molecular FormulaC20H16N2O2
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESC1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CO3)C4=CC=CC=C4
InChIInChI=1S/C20H16N2O2/c23-20(19-12-7-13-24-19)22-18(16-10-5-2-6-11-16)14-17(21-22)15-8-3-1-4-9-15/h1-13,18H,14H2
InChIKeyVEIXLXIVAMCBLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rhodblock 1a: Rho Kinase Pathway Inhibitor


Rhodblock 1a is a small molecule inhibitor of the Rho kinase (ROCK) signaling pathway, a central regulator of cytokinesis [1]. Discovered through a pathway-targeted small molecule screen, Rhodblock 1a disrupts the proper localization and function of Rho pathway proteins, thereby inhibiting normal cleavage furrow formation during cell division [2]. This mechanism results in a distinct phenotypic outcome: the failure of cytokinesis and the generation of binucleated cells, a hallmark of its biological activity . Rhodblock 1a is a member of the Rhodblock series, which are characterized by a dihydropyrazole core structure.

Pathway Rho pathway cytokinesis regulation studies
Phenotype Cleavage furrow disruption and binucleation readout
Selection Phenotypic screen-derived probe, not a generic ROCK inhibitor

Rhodblock 1a: Differentiation from ROCK Inhibitors


The Rhodblock series, including Rhodblock 1a, exhibits differential perturbation of Rho pathway proteins compared to canonical ROCK inhibitors like Y-27632 or Fasudil [1]. While Y-27632 and Fasudil are broad-spectrum, ATP-competitive ROCK inhibitors that also affect other kinases, the Rhodblocks were identified in a phenotypic screen specifically targeting the Rho pathway's role in cytokinesis [2]. This unique discovery pathway means their precise mechanism of action, particularly their differential effects on protein localization versus simple kinase inhibition, is not replicated by generic ROCK inhibitors [3]. Consequently, substituting Rhodblock 1a with a more common ROCK inhibitor would fundamentally alter the experimental outcome, as the latter would not recapitulate the specific, pathway-focused disruption of the cleavage furrow machinery.

MECHANISM
Canonical ROCK inhibitors do not replicate the phenotype

Y-27632 or Fasudil are ATP-competitive kinase inhibitors; Rhodblock 1a disrupts Rho pathway protein localization. Cleavage furrow phenotype may not transfer.

DISCOVERY
Phenotypic screen-derived mechanism may not be kinase-panel matched

Identified via pathway-targeted phenotypic screen. Off-target kinase context and broader selectivity profile may require review.

Rhodblock 1a: Cytokinesis Disruption Evidence


Cleavage Furrow Disruption

Rhodblock 1a treatment results in a complete loss of the cleavage furrow, as demonstrated by the uniform distribution of phosphorylated myosin regulatory light chain (phospho-MRLC) fluorescence across the cell. In contrast, control cells exhibit a characteristic 'bump' in fluorescence intensity at the cleavage furrow, indicating intact furrow formation. This qualitative difference is quantified by line-scan analysis of fluorescence intensity across the cell, with Rhodblock 1a showing no furrow-specific peak [1]. This is a distinct phenotype from other Rhodblocks, such as Rhodblock 6, which allows Anillin furrow formation while still disrupting phospho-MRLC localization [2].

Cleavage Furrow Disruption
Head-to-head
Uniform phospho-MRLC vs. distinct furrow peak (Control)
Supports Rho-pathway-specific cytokinesis endpoint interpretation
Drosophila Kc167 cells; line-scan analysis post Rho RNAi sensitization
Cytokinesis Cell Division Rho Kinase

High-Purity for Cytokinesis Studies

Commercially available Rhodblock 1a is supplied with a verified purity of ≥98% as determined by HPLC analysis . This high level of purity is essential for minimizing off-target effects and ensuring experimental reproducibility in sensitive cell-based assays of cytokinesis. While direct comparator data for the purity of other Rhodblocks or ROCK inhibitors is not available from a single source, a purity of ≥98% is a standard benchmark for high-quality research compounds, ensuring that observed biological effects are attributable to Rhodblock 1a itself rather than impurities.

High Purity
Data to verify
≥98% (HPLC)
Meets typical research-grade purity benchmark for cell-based assays
Vendor-reported COA; lot-specific verification recommended
Chemical Biology Cell Biology High-Purity Compound

Validated DMSO Solubility

Rhodblock 1a exhibits high solubility in dimethyl sulfoxide (DMSO), a critical solvent for preparing stock solutions for cell-based assays. It is reported to have a solubility of ≥20 mg/mL in DMSO . While a direct comparison of DMSO solubility limits across all ROCK inhibitors is not the primary differentiator, this established solubility range ensures that researchers can reliably prepare concentrated stock solutions (e.g., 10-50 mM) without precipitation, which is essential for accurate dosing and avoiding solvent-related artifacts in sensitive cellular assays.

DMSO Solubility
Data to verify
≥20 mg/mL in DMSO
Supports concentrated stock solution preparation for cell-based assays
At 25°C; vendor-reported value
Solubility DMSO Cell Culture

Rhodblock 1a: Research Applications


Cytokinesis and Cleavage Furrow Mechanics

Rhodblock 1a is uniquely suited for dissecting the molecular machinery of cytokinesis. Its ability to completely abrogate cleavage furrow formation, as evidenced by the uniform distribution of phospho-MRLC [1], provides a clear, quantifiable endpoint for studying the role of the Rho pathway in the final stages of cell division. This is a critical differentiator from other ROCK inhibitors that may not produce this specific phenotype .

Binucleated Cells for Functional Genomics

The consistent induction of binucleated cells following Rhodblock 1a treatment [1] makes it an ideal tool for functional genomic screens aimed at identifying genes that regulate cytokinesis, ploidy, or the DNA damage response. This phenotype serves as a robust, easily scorable readout for high-content screening applications.

Phenotypic Screening for Cytokinesis Regulators

Rhodblock 1a's discovery via a pathway-targeted phenotypic screen [1] underscores its value as a tool compound in similar screens. Researchers can use Rhodblock 1a as a positive control or as a starting point for chemical genetic modifier screens to identify new components of the Rho signaling network involved in cell division.

Live-Cell Imaging of Rho Pathway Dynamics

The well-defined, rapid onset of the cytokinesis defect upon Rhodblock 1a treatment, combined with its high purity and favorable solubility , makes it a suitable compound for live-cell imaging studies. Researchers can track the real-time dynamics of Rho pathway protein localization (e.g., phospho-MRLC, Anillin) and the subsequent failure of furrow formation.

Application
Selection Property
Validation Focus
Cytokinesis and cleavage furrow mechanics
Cleavage furrow abrogation phenotype
Phospho-MRLC localization and line-scan quantification
Binucleated cell induction for functional genomics
Consistent binucleation readout
High-content screening endpoint and ploidy assessment
Phenotypic screening for cytokinesis regulators
Pathway-targeted probe compound
Comparator assay-response context and modifier screens
Live-cell imaging of Rho pathway dynamics
High solubility and defined phenotypic onset
Real-time protein localization and furrow formation tracking

Selection context: Phenotypic-screen-derived probe. Cytokinesis phenotype may differ from ATP-competitive ROCK inhibitors. Review pathway-specific protein localization endpoints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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